molecular formula C10H7BrO3S B172219 4-Bromonaphthalene-1-sulfonic acid CAS No. 162109-20-8

4-Bromonaphthalene-1-sulfonic acid

Cat. No. B172219
M. Wt: 287.13 g/mol
InChI Key: JMJFYNGDSABPQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromonaphthalene-1-sulfonic acid from Naphthionic acid has been reported . Other studies have discussed the synthesis of sulfonic acid derivatives immobilized on inorganic supports .


Molecular Structure Analysis

The molecular structure of 4-Bromonaphthalene-1-sulfonic acid can be analyzed using spectroscopy methods such as Fourier transform infrared (FTIR) spectroscopy . FTIR can identify variations in the total composition of microorganisms through the determination of changes in functional groups in biomolecules .


Chemical Reactions Analysis

Chemical reactions involving 4-Bromonaphthalene-1-sulfonic acid can be analyzed using various methods. For example, acid-base reactions in aqueous solutions are important processes in chemical and biological systems . The concept of titration can be used to distinguish between blank and back titrations .


Physical And Chemical Properties Analysis

4-Bromonaphthalene-1-sulfonic acid has a molecular weight of 287.13 g/mol. It is a colorless or light yellow powder.

Scientific Research Applications

Reactivity in Sulfur Trioxide Sulfonation

The reaction of sulfur trioxide with various halogenated aromatics, including halogenonaphthalenes like 4-Bromonaphthalene-1-sulfonic acid, has been studied extensively. This research demonstrates the reactivity order in sulfonation reactions, which is crucial for understanding the chemical behavior of these compounds in various industrial and research applications (Cerfontain, Zou, Bakker, & Griendt, 1994).

Catalysis in Chemical Synthesis

A study on a novel Brønsted acidic ionic liquid demonstrates its efficiency in catalyzing the preparation of certain pharmaceutical derivatives. Although this research primarily focuses on imidazolopyridinium hydrogen sulfate, it underlines the importance of sulfonic acid derivatives, similar to 4-Bromonaphthalene-1-sulfonic acid, in catalysis (Tayebee, Jomei, Maleki, Razi, Veisi, & Bakherad, 2015).

Fluorescent Sensing in Water

4-Amino-3-hydroxynaphthalene-1-sulfonic acid, closely related to 4-Bromonaphthalene-1-sulfonic acid, is used in fluorescent sensing of CN- in water. This illustrates the potential of naphthalene sulfonic acid derivatives in the development of sensitive and selective chemical sensors (Shi, Zhang, Wei, Yao, Lin, & Zhang, 2013).

Biomass Conversion and Biodiesel Production

Amorphous carbon bearing sulfonic acid groups, akin to the functional group in 4-Bromonaphthalene-1-sulfonic acid, has shown high performance in catalyzing biodiesel production and cellulose saccharification, indicating the potential role of similar compounds in renewable energy research (Hara, 2010).

Electrochemical Analysis

The use of poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes for the electrochemical analysis of substances like caffeine and paracetamol demonstrates the utility of naphthalene sulfonic acid derivatives in analytical chemistry (Tefera, Geto, Tessema, & Admassie, 2016).

Synthesis of Complex Organic Compounds

Research on the synthesis of branched 1-alkylnaphthalenes and sodium 1-alkylnaphthalene-4-sulfonates highlights the role of bromonaphthalene sulfonic acids in complex organic synthesis, particularly in the creation of compounds with potential applications in various chemical industries (An Jing-yi, 2004).

Safety And Hazards

The safety data sheet for sulfuric acid, which might be used in the synthesis of 4-Bromonaphthalene-1-sulfonic acid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of research on 4-Bromonaphthalene-1-sulfonic acid could involve its use in the synthesis of diverse N/O-containing heterocyclic frameworks . Another potential area of research could be the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

4-bromonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJFYNGDSABPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477324
Record name 4-Bromonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromonaphthalene-1-sulfonic acid

CAS RN

162109-20-8
Record name 4-Bromonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Meulman - 1963 - scholarworks.wmich.edu
… The cis-2-methyl acid (I) has been converted to its trans isomer (II) by heating the acid (I) under reflux with either hydrogen chloride (1, 34) or 4-bromonaphthalene-1-sulfonic acid (7). …
Number of citations: 0 scholarworks.wmich.edu

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